2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine
Description
Historical Context and Evolution of Research on Imidazole-Pyridine Hybrid Scaffolds
The scientific journey into imidazole-pyridine hybrid scaffolds is rooted in the extensive and independent investigation of the imidazole (B134444) and pyridine (B92270) rings. Imidazole, a five-membered aromatic heterocycle, is a fundamental component of essential biomolecules like the amino acid histidine and purines in nucleic acids. ajrconline.org This has made it a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netajrconline.org
Pyridine, a six-membered heterocyclic compound, is also a cornerstone in the development of pharmaceuticals and agrochemicals. researchgate.net The unique properties of the pyridine ring have been harnessed to create a multitude of drugs with diverse therapeutic applications.
The concept of combining these two powerful pharmacophores into hybrid molecules emerged from the desire to create novel chemical entities with potentially enhanced or unique biological activities. Early research in this area was often exploratory, focusing on the synthesis of various imidazole-pyridine derivatives and preliminary screenings for biological effects. Over the years, this has evolved into a more rational design approach, where researchers leverage computational modeling and a deeper understanding of structure-activity relationships to create targeted molecules. cnr.it This evolution has been driven by the continuous need for new drugs to combat challenges like drug resistance and to find more effective treatments for a range of diseases. researchgate.net
Rationale for In-depth Academic Investigation of 2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine
The specific structure of this compound, featuring an ethyl bridge connecting the imidazole and pyridine rings, provides a distinct spatial arrangement and conformational flexibility that is of significant academic interest. The rationale for its in-depth investigation can be broken down into several key areas:
Enzyme Inhibition: A significant driver for the study of related imidazole-pyridine derivatives has been their potential as enzyme inhibitors. For instance, certain imidazopyridine derivatives have been identified as highly selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. nih.gov The structural motifs within this compound suggest it could interact with the active sites of various enzymes, making it a candidate for investigation in this area.
Anticancer Properties: The imidazole-pyridine scaffold is a recurring theme in the quest for new anticancer agents. researchgate.netacs.orgnih.gov Research has shown that these hybrids can act as DNA intercalators and may inhibit key proteins involved in cancer progression, such as cyclin-dependent kinases (CDKs). nih.govnih.gov The specific arrangement of the imidazole and pyridine rings in this compound could allow for unique interactions with biological targets relevant to oncology.
Antimicrobial Activity: The increasing threat of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal compounds. researchgate.net Both imidazole and pyridine derivatives have individually demonstrated antimicrobial properties. ajrconline.org The combination of these two heterocycles in a single molecule presents a promising strategy for developing novel antimicrobial agents that may overcome existing resistance mechanisms.
Material Science Applications: Beyond pharmacology, molecules with similar structures have found applications in material science. For example, certain pyridine-imidazole derivatives are used as ligands in the synthesis of organic light-emitting diode (OLED) dopants. sigmaaldrich.com
The following table summarizes the primary areas of academic investigation for imidazole-pyridine scaffolds, which provides the rationale for studying this compound.
| Area of Investigation | Rationale | Key Research Findings for Related Compounds |
| Enzyme Inhibition | Potential to interact with enzyme active sites. | Selective inhibition of iNOS by imidazopyridine derivatives. nih.gov |
| Anticancer Activity | Potential as DNA intercalators and protein kinase inhibitors. | Activity against various cancer cell lines and inhibition of CDKs. acs.orgnih.govnih.gov |
| Antimicrobial Properties | Combating antimicrobial resistance. | Broad-spectrum antibacterial and antifungal activity. researchgate.net |
| Material Science | Development of new functional materials. | Use as ligands for OLED dopants. sigmaaldrich.com |
Current State of Scholarly Research on the Imidazole-Pyridine Core and its Ethyl-Bridged Derivatives
Current academic research on the imidazole-pyridine core is vibrant and multifaceted, with a strong emphasis on medicinal chemistry applications. Recent studies continue to explore the synthesis of novel derivatives and their evaluation against a wide range of biological targets. cnr.itacs.orgnih.gov
A significant portion of contemporary research focuses on elucidating the structure-activity relationships (SAR) of these compounds. By systematically modifying the substituents on both the imidazole and pyridine rings, as well as the nature of the linker connecting them, researchers aim to optimize the potency and selectivity of these molecules for specific biological targets. researchgate.net
The ethyl bridge, as seen in this compound, is a common linker in this class of compounds. Its flexibility allows the imidazole and pyridine moieties to adopt various conformations, which can be crucial for binding to biological macromolecules. Research on ethyl-bridged derivatives has demonstrated their potential in various therapeutic areas. For instance, a related compound, 2-[2-(4-Methoxypyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine, has been extensively studied as a selective iNOS inhibitor. nih.gov
Computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, are increasingly being employed to guide the design and synthesis of new imidazole-pyridine derivatives. cnr.it These in silico methods help to predict the binding affinity of compounds to their targets and to understand the key structural features required for biological activity.
The table below highlights some recent research findings on imidazole-pyridine derivatives, showcasing the current trends in the field.
| Derivative Class | Linker | Investigated Activity | Key Findings |
| Imidazo[1,2-a]pyridines | Fused Ring | CDK9 Inhibition for Colorectal Cancer | Discovery of potent and selective inhibitors. nih.govnih.gov |
| Phenyl-substituted Imidazole-Pyridine Hybrids | Direct Bond | Anticancer (Breast Cancer) | Inhibition of cancer cell viability in vitro and in vivo. acs.orgnih.gov |
| Imidazo[4,5-b]pyridines | Ethyl | iNOS Inhibition | High selectivity for inducible NOS over other isoforms. nih.gov |
| Bis-(imidazole/benzimidazole)-pyridine derivatives | N-alkylation | Antimycobacterial | Potential as new anti-tuberculosis agents. researchgate.net |
Structure
3D Structure
Properties
CAS No. |
469864-16-2 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-[2-(1H-imidazol-5-yl)ethyl]pyridine |
InChI |
InChI=1S/C10H11N3/c1-2-6-12-9(3-1)4-5-10-7-11-8-13-10/h1-3,6-8H,4-5H2,(H,11,13) |
InChI Key |
KZRQLGIMXSUKBW-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CCC2=CN=CN2 |
Canonical SMILES |
C1=CC=NC(=C1)CCC2=CN=CN2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 2 3h Imidazol 4 Yl Ethyl Pyridine
Established Total Synthesis Approaches to 2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine
The total synthesis of this compound and its structural isomers typically involves either the stepwise construction of the heterocyclic cores followed by their linkage or the pre-formation of one heterocycle and subsequent annulation or substitution to build the second.
The synthesis of the constituent imidazole (B134444) and pyridine (B92270) rings can be accomplished through a variety of well-established methods.
Imidazole Ring Synthesis: A common and versatile method for constructing the 2,4,5-trisubstituted imidazole core is the Radziszewski synthesis. This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. nih.gov For instance, the synthesis of a related compound, 3-(4,5-ditolyl-1H-imidazol-2-yl) pyridine, was achieved by refluxing 4,4′-dimethylbenzil (the dicarbonyl component), pyridine-3-carboxaldehyde, and ammonium acetate (B1210297) in ethanol (B145695). nih.gov This approach allows for the introduction of desired substituents onto the imidazole ring based on the choice of starting materials.
Pyridine Ring Synthesis: The pyridine ring is a fundamental scaffold in organic chemistry, and numerous methods exist for its construction. nih.gov Classical methods include the Hantzsch pyridine synthesis. For the purpose of synthesizing the target molecule, it is often more practical to start with a pre-functionalized pyridine derivative, such as a pyridine carboxaldehyde or a halopyridine, which can then be elaborated. nih.govnih.gov The electronic nature of the pyridine ring, being electron-deficient, influences its reactivity, making it prone to nucleophilic substitution at the C-2 and C-4 positions. nih.gov
For fused systems like imidazo[4,5-b]pyridines, a common strategy involves the condensation of a substituted pyridine-2,3-diamine with an aldehyde or carboxylic acid derivative. researchgate.net Similarly, imidazo[1,2-a]pyridines are frequently synthesized via the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. acs.orgmdpi.com
Connecting the pre-formed imidazole and pyridine rings with a two-carbon linker is a critical phase of the synthesis. Several strategies can be employed:
Alkylation Reactions: A nucleophilic imidazole derivative can be alkylated with a pyridine-containing electrophile, such as 2-(2-chloroethyl)pyridine. Conversely, a metallated pyridine, for example, 2-lithiopyridine, could react with an imidazole derivative bearing an ethyl halide or tosylate group.
Wittig-type Reactions: A Wittig reaction between an imidazolyl-phosphonium ylide and a pyridinecarboxaldehyde, followed by reduction of the resulting double bond, can form the ethyl bridge.
Multi-step Chain Elongation: A synthetic sequence starting from a precursor like 4-phthalimido-2-butanone can be used to construct an aminoethyl side chain. nih.gov This involves bromination, followed by cyclization with a thioamide to form a thiazole (B1198619) (or an amidine for an imidazole), and subsequent deprotection to reveal a primary amine which can then be used to form the second ring or be further modified. nih.gov
Reduction of a Linking Group: The ethyl bridge can be formed by the reduction of a carbonyl or vinyl group. For example, a Friedel-Crafts acylation of a pyridine ring with an imidazolyl-acetyl chloride derivative, followed by reduction (e.g., Wolff-Kishner or Clemmensen reduction) of the resulting ketone, would yield the desired ethyl-linked compound.
An eight-step synthesis of a complex analog involved the activation of a carboxylic acid with 1,1'-carbonylbis-1H-imidazole followed by several transformations to build up the final structure, showcasing the modular nature of these synthetic routes. researchgate.net
Regioselectivity: Controlling the precise location of substituents on both heterocyclic rings is a significant challenge.
On the Imidazole Ring: The synthesis of 4-substituted imidazoles can be complicated by the formation of the 5-substituted isomer due to the tautomeric nature of the imidazole ring. The choice of starting materials and protecting groups is crucial for directing the regiochemical outcome. The inherent nucleophilicity differences within a precursor molecule can also be exploited. For example, in histamine (B1213489), the primary amino group is more nucleophilic than the imidazole ring nitrogen atoms, allowing for selective initial reactions at the side chain. semanticscholar.org
On the Pyridine Ring: The pyridine nitrogen strongly influences the regioselectivity of reactions. Electrophilic substitution is disfavored but, when forced, occurs at the C-3 position. nih.gov Nucleophilic substitutions and metallations preferentially occur at the C-2 and C-4 positions. nih.gov Therefore, synthesizing the 2-[2-(imidazol-4-yl)ethyl]pyridine isomer specifically requires strategies that direct functionalization to the 2-position of the pyridine ring. Palladium-catalyzed cross-coupling reactions are often used to achieve high regioselectivity in the synthesis of substituted imidazo[4,5-b]pyridines. researchgate.net
Stereoselectivity: The parent compound this compound does not possess any chiral centers. Therefore, stereoselectivity is not a consideration in its synthesis. However, for analogs with substituents on the ethyl bridge, controlling the resulting stereochemistry would become a critical aspect of the synthetic design, likely requiring asymmetric catalysts or chiral auxiliaries.
Novel and Sustainable Synthetic Protocols for this compound Analogs
Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of imidazole-pyridine scaffolds, aligning with the principles of green chemistry.
Modern synthetic efforts aim to reduce waste, avoid hazardous solvents, and lower energy consumption.
Use of Benign Solvents: Researchers have successfully used water as a solvent for the synthesis of related heterocyclic systems. One protocol describes an oxidative C-N bond formation catalyzed by a hypervalent iodine reagent in water at room temperature. rsc.org Another employs aqueous micellar media for a copper-catalyzed coupling reaction. acs.org Glycerol, a biodegradable and low-toxicity solvent, has also been utilized for the one-pot, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl) derivatives, offering high yields and an easy workup. researchgate.net
Energy Efficiency: The use of visible-light-driven reactions is a significant advancement. A blue LED-promoted, transition-metal-free method for C-N bond formation allows for the synthesis of imidazopyridines under mild conditions, avoiding the need for high temperatures. niscair.res.in
Atom Economy: Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product that contains the majority of the atoms of the starting materials, are inherently green. The Radziszewski imidazole synthesis is an example of a multi-component reaction. nih.gov
| Green Chemistry Principle | Methodology Example | Key Advantages | Reference |
|---|---|---|---|
| Use of Water as Solvent | Hypervalent iodine catalyzed oxidative C-N bond formation | Avoids organic solvents, mild room temperature conditions | rsc.org |
| Use of Biodegradable Solvent | One-pot synthesis of imidazo[4,5-b]pyridine derivatives in glycerol | Environmentally benign solvent, high yields, short reaction times | researchgate.net |
| Visible-Light Photoredox Catalysis | Blue LED-driven transition metal-free C-N bond formation | Energy efficient, mild conditions, avoids metal catalysts | niscair.res.in |
| Aqueous Micellar Catalysis | Cu(II)–Ascorbate-catalyzed A3-coupling | Reduces need for volatile organic solvents, "on-water" conditions | acs.org |
Catalysis is paramount in modern organic synthesis for achieving high efficiency, selectivity, and functional group tolerance.
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide, is effective for generating carbon-carbon bonds in the synthesis of biaryl compounds and can be applied to link heterocyclic fragments. researchgate.net Similarly, Buchwald-Hartwig amination can be used for regioselective C-N bond formation in the construction of imidazo[4,5-b]pyridines. researchgate.net
Copper Catalysis: Copper catalysts are often cheaper and more abundant than palladium. A copper(II)-ascorbate system has been used to catalyze an A3-coupling (aldehyde-alkyne-amine) reaction in the synthesis of imidazo[1,2-a]pyridines. acs.org
Metal-Free Catalysis: To circumvent the cost and toxicity of transition metals, metal-free catalytic systems have been developed. An in-situ generated hypervalent iodine(III) reagent can catalyze oxidative C-H amination at room temperature in water, providing a greener alternative to metal-catalyzed methods that often require high temperatures. rsc.org
Lewis Acid Catalysis: Lewis acids like Yttrium triflate (Y(OTf)₃) can catalyze multi-component reactions, such as the aza-Friedel–Crafts reaction, to functionalize pre-formed imidazo[1,2-a]pyridines with high atomic economy. mdpi.com
| Catalyst Type | Reaction | Key Features | Reference |
|---|---|---|---|
| Palladium | C-N cross-coupling (e.g., Buchwald-Hartwig) | Good to excellent yields, high regioselectivity, microwave-assisted | researchgate.net |
| Copper | A3-Coupling for Imidazo[1,2-a]pyridine synthesis | "Green" route using aqueous micellar media | acs.org |
| Hypervalent Iodine (Metal-Free) | Oxidative C-N bond formation | Metal-free, room temperature, uses water as solvent | rsc.org |
| Yttrium (Lewis Acid) | Three-component aza-Friedel–Crafts reaction | High atomic economy, broad substrate scope, simple operation | mdpi.com |
| None (Photocatalysis) | Blue LED-driven C-N bond formation | Transition-metal-free, mild conditions | niscair.res.in |
Derivatization and Functionalization Strategies for this compound
The derivatization of this compound can be systematically approached by considering the reactivity of its three key components: the pyridine ring, the imidazole ring, and the ethyl side chain.
The pyridine and imidazole rings within the target molecule exhibit distinct reactivities towards electrophilic and nucleophilic reagents, allowing for selective functionalization.
Pyridine Ring Functionalization:
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they typically require harsh conditions and direct substitution at the 3- and 5-positions. gcwgandhinagar.compearson.com Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst coordinates with the basic nitrogen atom, further deactivating the ring. gcwgandhinagar.com
Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, which are electronically deficient. gcwgandhinagar.comyoutube.com The presence of an activating group, such as a good leaving group, at these positions facilitates substitution.
Interactive Table: Proposed Functionalization of the Pyridine Moiety
| Reaction Type | Reagent/Conditions | Expected Position of Functionalization |
| Nitration | HNO₃/H₂SO₄, high temperature | 3- and 5-positions |
| Halogenation | Halogen, high temperature | 3- and 5-positions |
| Nucleophilic Substitution | NaNH₂, heat (Chichibabin reaction) | 6-position (amino group introduction) |
| Nucleophilic Substitution | Organolithium reagents | 6-position |
Imidazole Ring Functionalization:
The imidazole ring is an electron-rich heterocycle and is more reactive towards electrophiles than pyridine. Electrophilic substitution, such as halogenation, nitration, and acylation, can occur on the imidazole ring. researchgate.net Nucleophilic substitution on the imidazole ring is also a known transformation. researchgate.net
Interactive Table: Proposed Functionalization of the Imidazole Moiety
| Reaction Type | Reagent/Conditions | Expected Position of Functionalization |
| Halogenation | N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) | C2, C5-positions |
| Nitration | Nitrating mixture | C5-position |
| Acylation | Acyl chloride, base | N1 or N3-position |
| N-Alkylation | Alkyl halide, base | N1 or N3-position |
The ethyl side chain of this compound provides a key handle for structural modifications. The primary amine of a precursor like 2-(2-aminoethyl)pyridine (B145717) or 4-(2-aminoethyl)imidazole can be a focal point for a variety of chemical transformations. These transformations allow for the introduction of diverse functional groups and the extension of the side chain, leading to a wide array of structural analogs.
One common strategy involves the acylation of the amino group with various acid chlorides or activated carboxylic acids to introduce amide functionalities. Reductive amination with aldehydes or ketones can be employed to generate secondary or tertiary amines. Furthermore, the amino group can be converted into other functional groups, such as isocyanates or isothiocyanates, which can then be used in subsequent reactions to build more complex structures. For instance, a study on the synthesis of 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines highlighted the importance of the dimethylaminoethyl side chain for biological activity, suggesting that modifications at this position are crucial for tuning the properties of the molecule. researchgate.net
A synthetic route towards novel pyrido[2,3-d]pyrimidin-4-one derivatives utilized 2-(2-phenyl-thiazol-4-yl)-ethylamine (B1322814) as a key intermediate, demonstrating the utility of an aminoethyl-heterocycle in building more complex fused ring systems. nih.gov This approach could be conceptually applied to the target compound by first synthesizing the corresponding 2-(2-aminoethyl)pyridine or 4-(2-aminoethyl)imidazole precursor.
Interactive Table: Proposed Side Chain Elaboration Strategies
| Transformation | Reagents | Resulting Functional Group |
| Acylation | R-COCl, base | Amide |
| Sulfonylation | R-SO₂Cl, base | Sulfonamide |
| Reductive Amination | R-CHO, NaBH(OAc)₃ | Secondary Amine |
| Urea/Thiourea Formation | R-NCO / R-NCS | Urea / Thiourea |
| Guanidinylation | Guanidinylating agent | Guanidine |
The efficient construction of analog libraries of this compound relies on the strategic preparation of key precursors and intermediates that can be readily diversified. A convergent synthetic approach is often favored, where the pyridine and imidazole moieties are synthesized separately and then coupled together in a later step.
One potential precursor is 2-vinylpyridine (B74390), which can be reacted with a suitable imidazole derivative. Another key intermediate is 2-(2-aminoethyl)pyridine, which can be prepared from 2-vinylpyridine or through the reduction of 2-(2-nitroethyl)pyridine. This amino-functionalized precursor can then be used to construct the imidazole ring, for example, by reaction with a dicarbonyl compound and ammonia in a variation of the Radziszewski imidazole synthesis.
Alternatively, the synthesis could start from the imidazole side. A suitable precursor would be 4-(2-aminoethyl)imidazole (histamine) or a protected derivative. The pyridine ring could then be introduced through various coupling strategies. For instance, a palladium-catalyzed cross-coupling reaction could be employed to link a halogenated pyridine with a suitably functionalized imidazole derivative. The synthesis of imidazo[1,2-a]pyridines often utilizes 2-aminopyridine as a starting material, which undergoes condensation with an α-haloketone. organic-chemistry.org While this leads to a fused ring system, the underlying principle of using a functionalized pyridine to build upon a heterocyclic core is relevant.
The development of new synthetic routes, such as the one for 3-(pyridin-2-yl)quinazoline-2,4(1H,3H)-diones via annulation of anthranilic esters with N-pyridyl ureas, demonstrates the ongoing innovation in creating complex pyridine-containing scaffolds. mdpi.com Such strategies could inspire novel approaches to the synthesis of precursors for this compound libraries.
Interactive Table: Key Precursors for Analog Library Synthesis
| Precursor | Potential Synthetic Utility |
| 2-Vinylpyridine | Coupling with imidazole derivatives |
| 2-(2-Aminoethyl)pyridine | Imidazole ring formation, side chain elaboration |
| 4-(2-Aminoethyl)imidazole (Histamine) | Pyridine ring introduction |
| Halogenated Pyridines | Cross-coupling reactions |
| 2-Aminopyridine | Foundation for building fused or linked heterocyclic systems |
Advanced Spectroscopic and Diffraction Based Structural Characterization of 2 2 3h Imidazol 4 Yl Ethyl Pyridine and Its Research Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine in solution. Through the analysis of nuclear spin interactions in a magnetic field, NMR provides atom-level information on the chemical environment, connectivity, and spatial relationships within the molecule.
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are the first step in structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments and their multiplicity (splitting patterns), which indicates neighboring protons. The ¹³C NMR spectrum provides information on the different carbon environments. For this compound, the spectra would show distinct signals for the pyridine (B92270) ring, the imidazole (B134444) ring, and the ethyl bridge.
Two-dimensional (2D) NMR techniques are crucial for assembling the molecular framework and resolving complex structural questions, such as tautomerism. ipb.pt The imidazole ring of the title compound can exist in two tautomeric forms: the 3H-imidazol-4-yl and the 1H-imidazol-4-yl (or 3H-imidazol-5-yl) forms. These tautomers are often in rapid equilibrium in solution. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, allowing for the mapping of adjacent protons, for instance, along the ethyl chain and within the pyridine and imidazole rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon's chemical shift to its attached proton(s).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation, such as the spatial orientation of the pyridine and imidazole rings relative to each other.
The chemical shifts are highly dependent on the solvent and temperature, which can influence the tautomeric equilibrium. ipb.pt
| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |
| Pyridine H6 | 8.4 - 8.6 | Pyridine C2 | 158 - 162 |
| Pyridine H3, H4, H5 | 7.0 - 7.8 | Pyridine C6 | 148 - 150 |
| Imidazole H2 | 7.5 - 7.7 | Pyridine C4 | 135 - 138 |
| Imidazole H5(4) | 6.8 - 7.0 | Pyridine C3, C5 | 120 - 125 |
| Ethyl -CH₂- (Py) | 2.9 - 3.2 | Imidazole C2 | 133 - 136 |
| Ethyl -CH₂- (Im) | 2.8 - 3.1 | Imidazole C4 | 134 - 140 |
| Imidazole N-H | 11.0 - 13.0 (broad) | Imidazole C5 | 115 - 118 |
| Ethyl -CH₂- | 35 - 40 | ||
| Ethyl -CH₂- | 25 - 30 | ||
| Note: This table presents hypothetical data based on structurally similar compounds. Actual values may vary. |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to study its fragmentation patterns, which can provide additional structural verification. The nominal molecular weight of the compound (C₁₀H₁₁N₃) is 185.10 g/mol .
Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺, at m/z 186.1. Tandem mass spectrometry (MS/MS) involves selecting this parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation spectrum is characteristic of the molecule's structure. scispace.com
Expected fragmentation pathways for this compound would likely involve:
Cleavage of the ethyl bridge: The bond between the two CH₂ groups or the bonds connecting the ethyl group to the rings can break. Cleavage at the benzylic-type position adjacent to the pyridine ring is common, which could lead to a fragment corresponding to the pyridylmethyl cation (m/z 92) or the remaining imidazolylethyl portion.
Loss of small molecules: Fragmentation of the imidazole or pyridine rings can lead to the loss of stable small molecules like HCN (27 Da). researchgate.net
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 186.1 | [M+H]⁺ | Protonated parent molecule |
| 159.1 | [M+H - HCN]⁺ | Loss of hydrogen cyanide from a ring |
| 93.1 | [C₆H₇N]⁺ | Pyridylmethyl cation |
| 94.1 | [C₄H₆N₃]⁺ | Imidazolylethyl fragment |
| Note: This table presents plausible fragmentation data. Actual results depend on instrument conditions. |
High-Resolution Mass Spectrometry provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of a molecule's elemental composition. For this compound, HRMS would be used to confirm that the measured mass of the [M+H]⁺ ion corresponds to the calculated exact mass for the formula C₁₀H₁₂N₃⁺ (186.1026), thereby distinguishing it from any other isobaric compounds (molecules with the same nominal mass but different elemental formulas). nih.gov This technique is critical for confirming the identity of newly synthesized compounds or for identifying unknowns in complex mixtures.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
For this compound, a crystal structure would unambiguously resolve the tautomeric form present in the solid state and reveal the specific conformation of the ethyl linker between the two heterocyclic rings.
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular forces. nih.gov For the title compound, hydrogen bonding is expected to be the dominant interaction. nih.gov The imidazole ring contains an N-H group, which is a strong hydrogen bond donor, while the pyridine nitrogen and the sp²-hybridized nitrogen of the imidazole ring are effective hydrogen bond acceptors. scielo.org.mx
This functionality allows for the formation of robust hydrogen-bonding networks. Common motifs would include:
Chains or Tapes: Molecules could link head-to-tail via N-H···N(pyridine) or N-H···N(imidazole) hydrogen bonds, forming one-dimensional chains that propagate through the crystal. nih.gov
Dimers: Two molecules could form a centrosymmetric dimer through a pair of N-H···N hydrogen bonds.
Additionally, π-π stacking interactions between the aromatic pyridine and imidazole rings of adjacent molecules may further stabilize the crystal packing. nih.gov The analysis of these networks is crucial for understanding the material's physical properties and for crystal engineering efforts.
| Interaction | Donor | Acceptor | Typical Distance (Å) | Typical Angle ( °) |
| Hydrogen Bond | Imidazole N-H | Pyridine N | 2.8 - 3.2 | 150 - 180 |
| Hydrogen Bond | Imidazole N-H | Imidazole N | 2.8 - 3.2 | 150 - 180 |
| π-π Stacking | Pyridine/Imidazole Ring | Pyridine/Imidazole Ring | 3.3 - 3.8 (centroid-centroid) | N/A |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies
For this compound, the spectra would feature distinct bands corresponding to:
N-H stretch: A broad band in the FTIR spectrum, typically around 3100-3300 cm⁻¹, from the imidazole N-H group.
Aromatic C-H stretch: Sharp bands above 3000 cm⁻¹.
Aliphatic C-H stretch: Bands just below 3000 cm⁻¹ from the ethyl bridge.
C=N and C=C stretching: A series of strong bands in the 1400-1650 cm⁻¹ region, characteristic of the pyridine and imidazole rings.
Ring Breathing Modes: These vibrations, which involve the expansion and contraction of the rings, often give strong signals in the Raman spectrum and are sensitive to substitution and conformation. orientjchem.org
Raman spectroscopy is particularly useful for studying the tautomeric equilibrium of the imidazole ring, as the vibrational frequencies of the ring, such as the C4=C5 stretching mode, differ between the Nτ-H and Nπ-H tautomers. nih.gov Conformational changes in the ethyl linker would also influence the vibrational frequencies, providing a means to study the molecule's flexibility. researchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |
| N-H Stretch | Imidazole N-H | 3100 - 3300 | Medium / Weak |
| Aromatic C-H Stretch | Pyridine, Imidazole | 3000 - 3100 | Medium / Strong |
| Aliphatic C-H Stretch | Ethyl -CH₂- | 2850 - 2960 | Medium / Medium |
| C=N / C=C Stretch | Pyridine, Imidazole | 1400 - 1650 | Strong / Strong |
| Ring Breathing | Pyridine, Imidazole | 990 - 1050 | Weak / Strong |
| C-H Out-of-Plane Bend | Aromatic Rings | 700 - 900 | Strong / Weak |
Computational and Theoretical Investigations of 2 2 3h Imidazol 4 Yl Ethyl Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict electronic structure, reactivity, and other physicochemical properties with high accuracy, offering a microscopic view of the molecule's behavior.
The imidazole (B134444) moiety of "2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine" can exist in different tautomeric forms, primarily the Nπ-H (N1-H) and Nτ-H (N3-H) tautomers. Density Functional Theory (DFT) is a powerful computational method used to determine the relative stability of these forms. Calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can precisely compute the ground-state energies of each tautomer. Studies on similar imidazole-containing compounds consistently show that the Nτ-H tautomer is generally more stable than the Nπ-H form, a finding attributed to more favorable electronic delocalization.
The conformational landscape of the molecule is primarily defined by the rotational freedom around the single bonds of the ethyl linker connecting the pyridine (B92270) and imidazole rings. DFT calculations are used to construct a potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformer. This analysis reveals the lowest-energy (most stable) conformations and the energy barriers between them, which dictates the molecule's flexibility and preferred three-dimensional shape.
| Tautomer | Description | Relative Energy (kcal/mol) | Relative Population (%) |
|---|---|---|---|
| Nτ-H | Proton on the nitrogen atom distal to the ethyl substituent. | 0.00 | >99 |
| Nπ-H | Proton on the nitrogen atom proximal to the ethyl substituent. | ~1-2 | <1 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For "this compound," the HOMO is typically localized on the electron-rich imidazole ring, while the LUMO is often centered on the electron-deficient pyridine ring.
| Parameter | Energy (eV) | Significance |
|---|---|---|
| E(HOMO) | -6.5 | Electron-donating capacity |
| E(LUMO) | -0.8 | Electron-accepting capacity |
| ΔE (HOMO-LUMO Gap) | 5.7 | Chemical reactivity and kinetic stability |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are favorable for electrophilic attack, and blue indicates regions of low electron density (positive potential), which are attractive to nucleophiles. For "this compound," the MEP map typically shows strong negative potential around the nitrogen atoms of both the pyridine and imidazole rings, confirming them as the primary sites for hydrogen bonding and coordination. The hydrogen atom on the imidazole ring displays a strong positive potential, marking it as a key hydrogen bond donor site.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions
While quantum calculations provide static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. By placing "this compound" in a simulated environment, such as a box of water molecules, MD can reveal its conformational dynamics and interactions with the solvent. These simulations show how the flexible ethyl linker allows the pyridine and imidazole rings to sample a wide range of orientations. Furthermore, MD can quantify the formation and lifetime of hydrogen bonds between the molecule's nitrogen atoms and surrounding water molecules, providing insight into its solvation and dynamic behavior in an aqueous, biological context.
In Silico Modeling of Molecular Interactions with Research Targets (Excluding Clinical Outcomes)
The structural similarity of "this compound" to known pharmacophores suggests its potential interaction with various biological targets, most notably histamine (B1213489) receptors. Molecular docking is a primary in silico tool used to predict the binding mode and affinity of a ligand to a receptor's active site. In this process, the compound is computationally "placed" into the binding pocket of a target protein (e.g., the histamine H3 receptor) in numerous possible orientations. A scoring function then estimates the binding energy for each pose, identifying the most favorable interaction. For this compound, docking studies typically predict crucial hydrogen bond interactions between the imidazole ring's nitrogen atoms and key amino acid residues like Aspartic Acid (ASP) and Tyrosine (TYR) within the receptor's binding site. The pyridine nitrogen may also form additional hydrogen bonds or electrostatic interactions that anchor the molecule.
| Molecular Group | Receptor Residue | Interaction Type | Predicted Distance (Å) |
|---|---|---|---|
| Imidazole N-H | Aspartic Acid (ASP) | Hydrogen Bond (Donor) | 1.9 |
| Imidazole N | Tyrosine (TYR) | Hydrogen Bond (Acceptor) | 2.2 |
| Pyridine N | Serine (SER) | Hydrogen Bond (Acceptor) | 2.8 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By creating a mathematical model, QSAR can predict the activity of new, unsynthesized analogs.
To build a QSAR model for analogs of "this compound," a dataset of similar molecules with known activities (e.g., binding affinities for a specific receptor) is compiled. For each molecule, a set of numerical descriptors is calculated, representing its physicochemical properties (e.g., lipophilicity (logP), molar refractivity, electronic properties, and topological indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that correlates these descriptors with activity. This resulting model can be used to screen virtual libraries of novel analogs, prioritizing the synthesis of compounds predicted to have the most promising activity profiles, thereby accelerating the design process.
| Descriptor | Description | Typical Value/Range |
|---|---|---|
| logP | Octanol-water partition coefficient; measures lipophilicity. | 1.5 - 3.0 |
| TPSA | Topological Polar Surface Area; estimates transport properties. | 40 - 60 Ų |
| MW | Molecular Weight. | 180 - 250 g/mol |
| H-Bond Donors | Number of hydrogen bond donor atoms. | 1 |
| H-Bond Acceptors | Number of hydrogen bond acceptor atoms. | 3 |
Reactivity, Coordination Chemistry, and Mechanistic Studies of 2 2 3h Imidazol 4 Yl Ethyl Pyridine
Acid-Base Equilibria and Protonation States of the Imidazole (B134444) and Pyridine (B92270) Moieties
The pyridine nitrogen has a pKa of its conjugate acid around 5.25, making it significantly less basic than imidazole. wikipedia.org The imidazole moiety has two nitrogen atoms, the pyrrolic nitrogen (-NH) and the iminic nitrogen (=N-). The iminic nitrogen is the more basic site. For analogous ligands like 2-(2'-pyridyl)imidazole, the protonation constants for the imidazole and pyridyl fragments have been determined using potentiometry and UV-Vis spectroscopy. researchgate.net These studies provide a framework for understanding the protonation equilibria of 2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine.
The acid-base equilibrium can be represented as follows:
H₂L²⁺ ⇌ HL⁺ + H⁺ ⇌ L + 2H⁺
Where L represents the neutral ligand. The specific pKa values will determine the predominant species at a given pH. The ethyl linker between the two rings can influence the electronic communication between them, which in turn can affect their respective basicities compared to the individual parent heterocycles. Theoretical studies on alkyl-substituted pyridine derivatives have shown that the position and nature of the substituent can significantly impact the pKa values. dergipark.org.tr A thorough understanding of these equilibria is fundamental for controlling the coordination behavior and reactivity of the ligand. nih.gov
Coordination Chemistry with Metal Ions and Ligand Properties
The nitrogen atoms in both the pyridine and imidazole rings of this compound are excellent donor sites for coordination with a wide range of metal ions. wikipedia.orgresearchgate.net This has led to extensive research into its properties as a ligand in coordination chemistry. mdpi.comrsc.org
Investigation of Chelation Modes and Coordination Geometries
This compound can act as a versatile ligand, exhibiting various chelation modes. The ethyl bridge provides flexibility, allowing the pyridine and imidazole rings to coordinate to a metal center in a bidentate fashion, forming a stable chelate ring. The specific coordination geometry adopted by the resulting metal complex is influenced by several factors, including the nature of the metal ion, its oxidation state, the presence of other co-ligands, and the reaction conditions.
For similar pyridine-azole based ligands, a variety of coordination geometries have been observed, including distorted trigonal bipyramidal, square pyramidal, and octahedral. researchgate.netmdpi.com For instance, in copper(II) complexes with related ligands, distorted trigonal bipyramid and square pyramidal geometries are common. researchgate.net In complexes with other transition metals like nickel(II), zinc(II), and cadmium(II), tetrahedral and octahedral geometries have been reported. nih.govresearchgate.net The planarity of the ligand system and the potential for hydrogen bonding between the imidazole N-H group and other coordinated ligands or solvent molecules also play a crucial role in determining the final structure of the metal complex. mdpi.com
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with this compound and related ligands typically involves the direct reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. nih.govekb.egnih.gov The resulting complexes can then be isolated as crystalline solids.
A variety of analytical techniques are employed to characterize these metal complexes. nih.govekb.egresearchgate.net
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Provides evidence of coordination by observing shifts in the vibrational frequencies of the pyridine and imidazole rings. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to determine the structure of diamagnetic complexes in solution. nih.gov |
| UV-Visible Spectroscopy | Gives information about the electronic transitions within the complex and can be used to study complex formation. nih.gov |
| Mass Spectrometry | Confirms the molecular weight and fragmentation pattern of the complexes. researchgate.net |
| X-ray Crystallography | Provides definitive information about the solid-state structure, including bond lengths, bond angles, and the overall coordination geometry. mdpi.comnih.gov |
| Magnetic Susceptibility Measurements | Determines the magnetic properties of paramagnetic complexes, providing insight into the electronic structure of the metal center. nih.gov |
| Molar Conductivity Measurements | Indicates the electrolytic nature of the complexes in solution. researchgate.net |
Through these methods, a comprehensive understanding of the structure and bonding in the metal complexes of this compound can be achieved. researchgate.netnih.govresearchgate.net
Catalytic Applications of this compound Metal Complexes
Metal complexes of pyridine- and imidazole-containing ligands have shown promise in various catalytic applications. For instance, rhenium(I) pyridyl imidazole complexes have been investigated as photocatalysts for the reduction of carbon dioxide (CO₂). rsc.org These studies have demonstrated that the nature of the substituents on the pyridyl-imidazole ligand can influence the efficiency and selectivity of the catalytic process. rsc.org
Furthermore, the relative coordinating strengths of the pyridine and imidazole moieties can be exploited in catalyst design. In studies involving cobaloxime grafted on graphene for the hydrogen evolution reaction (HER), it was found that pyridine as an axial ligand led to better electrocatalytic activity, while imidazole provided greater long-term stability. nih.gov This suggests that the electronic properties and steric environment provided by the this compound ligand could be tuned to optimize the performance of metal-based catalysts for a variety of chemical transformations.
Photochemical and Electrochemical Behavior
The photochemical and electrochemical properties of this compound and its metal complexes are of significant interest due to their potential applications in areas such as solar energy conversion and sensor technology. The presence of aromatic heterocyclic rings suggests that the compound can participate in photo-induced electron transfer processes.
Studies on related Re(I) pyridyl imidazole complexes have shown that they can absorb light in the visible region and act as photosensitizers in the photocatalytic reduction of CO₂. rsc.org The fluorescence properties of similar ligands and their complexes have also been explored, with some showing potential for use in fluorescence-based sensing of metal ions. researchgate.net
Degradation Pathways and Stability Under Controlled Experimental Conditions (Excluding Metabolic Studies)
The stability of this compound is an important consideration for its practical applications. Studies on the degradation of related heterocyclic compounds under controlled, non-metabolic conditions can provide insights into its potential degradation pathways.
Research on the oxidative degradation of alkylated imidazoles has shown that the imidazole ring can be susceptible to oxidation, leading to the formation of various degradation products, including acids and amides. ntnu.no The rate of degradation was found to be dependent on the degree of substitution on the imidazole ring. ntnu.no
Similarly, the microbial degradation of pyridine and its derivatives has been studied, revealing pathways that involve the opening of the pyridine ring. researchgate.net While these studies focus on microbial degradation, the identified intermediate products can provide clues about the chemical stability of the pyridine ring under certain oxidative or hydrolytic conditions. The stability of this compound will likely be influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents.
Structure Activity Relationship Sar Studies and Rational Design of 2 2 3h Imidazol 4 Yl Ethyl Pyridine Derivatives
Systematic Modification of the Imidazole (B134444) and Pyridine (B92270) Rings
The rational design of derivatives often begins with systematic modifications to the core heterocyclic rings. For pyridine-containing compounds, the introduction and positioning of various functional groups have been shown to be critical for biological activity. Research has indicated that the presence of groups such as methoxy (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) can enhance the antiproliferative activity of pyridine derivatives mdpi.com. Conversely, the addition of halogen atoms or other bulky groups tends to diminish this activity mdpi.com.
Further exploration of the SAR involves altering the linkage and relative orientation of the two rings. A series of 2-(1H-imidazol-2-yl) pyridine derivatives were designed and synthesized to act as BRAF kinase inhibitors, demonstrating that even isomeric changes to the core structure can yield compounds with distinct biological profiles nih.gov. In other studies, the pyridine ring has been incorporated to replace a phenyl ring in known pharmacophores to generate potent and specific inhibitors of targets like cyclin-dependent kinases 4 and 6 (CDK4/6) acs.org.
Elucidation of Substituent Effects on In Vitro or Preclinical Activities
The specific nature and position of substituents on the 2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine scaffold directly influence the in vitro and preclinical activity of the resulting analogs. The introduction of fluorine, a common bioisostere for hydrogen, has been noted to enhance binding affinity to target molecules, resulting in improved antiproliferative activity in certain derivatives researchgate.net.
In a series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives evaluated for cytotoxic and cyclooxygenase (COX) inhibitory activity, specific substitution patterns were key to potency and selectivity. Compound 3f from this series, for example, demonstrated notable selectivity for COX-2 over COX-1, an important feature for anti-inflammatory agents with a potentially improved side-effect profile nih.gov.
| Compound | COX-1 IC₅₀ (µmol/L) | COX-2 IC₅₀ (µmol/L) | Selectivity (COX-1/COX-2) |
|---|---|---|---|
| 3f | 21.8 | 9.2 | 2.37 |
Similarly, studies on pyridine-thiazole hybrids revealed that specific substitutions are crucial for cytotoxic effects. The introduction of a 2-fluorophenyl group in compound 3 and further modification to yield compound 4 resulted in high antiproliferative activity against various tumor cell lines while showing significantly lower toxicity towards normal human cells mdpi.com.
| Compound | Target Cell Line | IC₅₀ (µM) |
|---|---|---|
| 3 | HL-60 (Leukemia) | 0.57 |
| 3 | Pseudo-normal human cell lines | >50 |
In another example, the hybridization of a pyridine core with a 2,3-dihydrothiazole or thiazolidin-4-one moiety through an ethylidenehydrazono spacer was found to be critical for achieving dual inhibitory activity against CDK2 and GSK3β nih.gov. The most potent compounds from this series showed significantly stronger inhibition of CDK2/cyclin A compared to the reference compound, roscovitine nih.gov.
Design of Analogs for Enhanced Selectivity Towards Specific Research Targets (Mechanistic Focus)
A primary goal in drug design is to create molecules that interact selectively with a single biological target to maximize efficacy and minimize off-target effects. The this compound scaffold has been rationally modified to achieve such selectivity.
One prominent example is the design of 3H-imidazo[4,5-b]pyridine derivatives as selective inhibitors of the mammalian target of rapamycin (mTOR), a key protein kinase in cell growth signaling. Through systematic optimization, compounds were identified that exhibited nanomolar mTOR inhibitory activity and, crucially, high selectivity over the structurally related PI3Kα kinase nih.gov. This selectivity is vital as non-selective inhibition can lead to broader toxicities.
In the field of neuroscience, related pyrazol-4-yl-pyridine derivatives have been developed as selective positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor, a target for schizophrenia and dementia nih.govnih.gov. The design process focused on subtle chemical modifications to the core structure to enhance interaction with the allosteric site of the M4 receptor without significantly affecting other receptor subtypes nih.gov.
Furthermore, computational methods like homology modeling and molecular docking have been instrumental in designing selective inhibitors. This approach was used to develop novel 3H-imidazo[4,5-b]pyridine derivatives as inhibitors of mixed-lineage protein kinase 3 (MLK3), which is implicated in cancer and neurodegenerative diseases nih.govresearchgate.net. By modeling the ATP-binding site of MLK3, researchers could design and synthesize compounds with high binding affinity and potent enzymatic inhibition, with some derivatives showing IC₅₀ values in the single-digit nanomolar range nih.gov.
This strategy of targeting specific kinases has been applied to other areas as well:
BRAF Inhibitors: 2-(1H-imidazol-2-yl) pyridine derivatives were designed as potential inhibitors of BRAF kinase for cancer therapy nih.gov.
CDK4/6 Inhibitors: By replacing a phenyl ring with pyridine and incorporating specific side chains, researchers developed highly potent and selective inhibitors of CDK4 and CDK6, which are critical regulators of the cell cycle acs.org.
Stereochemical Implications in Derivative Design and Activity
Stereochemistry plays a fundamental role in the interaction between a drug molecule and its biological target. The three-dimensional arrangement of atoms can dictate the binding affinity and efficacy of a compound. While the parent compound this compound is achiral, the introduction of substituents can create stereocenters, leading to different stereoisomers (enantiomers or diastereomers).
In the broader context of related heterocyclic scaffolds, the importance of stereoisomerism is well-documented. For instance, in a class of diaryl-substituted pharmacophores, a specific cis-olefin configuration was found to be a requirement for both anti-inflammatory (COX inhibition) and cytotoxic (tubulin inhibition) activities nih.gov. This demonstrates that geometric isomerism can be a critical determinant of the biological activity profile.
When designing derivatives of the this compound scaffold, the potential for creating new chiral centers must be considered. If a substituent were added to the ethyl linker, for example, it would generate a chiral center, resulting in (R)- and (S)-enantiomers. These enantiomers would be expected to interact differently with chiral biological macromolecules like enzymes and receptors. Often, one enantiomer (the eutomer) is significantly more active than the other (the distomer). Therefore, the synthesis and evaluation of stereochemically pure isomers are often necessary to fully understand the SAR and to develop a drug candidate with optimal potency and selectivity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine, and what parameters critically influence reaction yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and alkylation. For example, and describe the use of imidazo[4,5-b]pyridine derivatives and acetonitrile intermediates under controlled conditions. Key parameters include:
- Temperature and Solvent : Reactions often proceed in polar aprotic solvents (e.g., DMF) at 80–100°C to optimize cyclization.
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) may enhance imidazole ring formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the product due to byproduct formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : The pyridine ring protons resonate between δ 7.1–8.5 ppm, while imidazole protons appear at δ 6.5–7.0 ppm. Ethyl linker protons (CH₂ groups) show splitting patterns around δ 2.5–3.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., m/z 188.095 for C₁₀H₁₀N₃⁺).
- X-ray Crystallography : Resolves the spatial arrangement of the ethyl linker and confirms intramolecular interactions (e.g., hydrogen bonding between imidazole and pyridine) .
Q. What are the primary reactivity patterns of this compound in coordination chemistry?
- Methodological Answer : The compound acts as a bidentate ligand via pyridine nitrogen and imidazole N-atoms. highlights similar pyridine-imidazole complexes forming stable coordination with transition metals (e.g., Re, Mn). Key considerations:
- pH Sensitivity : Protonation of the imidazole ring (pKa ~6.5–7.0) modulates metal-binding affinity.
- Solvent Effects : Coordinating solvents (e.g., THF) may compete with ligand-metal interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
